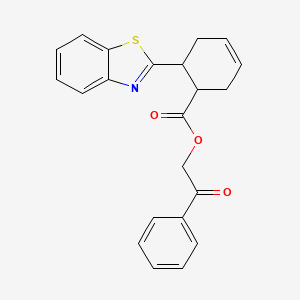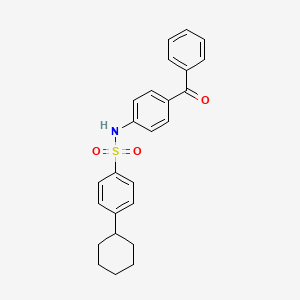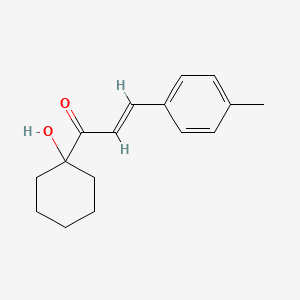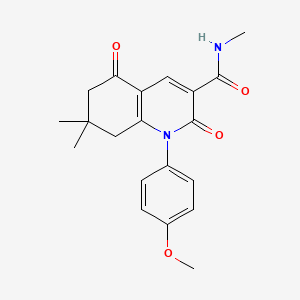![molecular formula C29H27ClF3N5O5S B11067241 (2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11067241.png)
(2Z)-2-[(4-chlorophenyl)imino]-3-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2Z)-2-[(4-CHLOROPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE” is a synthetic organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, including imino, nitro, trifluoromethyl, and thiazinane moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the thiazinane ring, introduction of the imino group, and attachment of the nitro and trifluoromethyl-substituted phenyl groups. Typical synthetic routes may involve:
Formation of the Thiazinane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Functional Groups: The imino group can be introduced via condensation reactions, while the nitro and trifluoromethyl groups can be added through nitration and trifluoromethylation reactions, respectively.
Final Assembly: The final compound is assembled through coupling reactions, often using reagents such as coupling agents and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The imino group can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino-substituted derivative.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biological research, the compound may be investigated for its potential biological activity, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, particularly if it exhibits desirable pharmacological properties.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-BROMOPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE
- (2Z)-2-[(4-METHOXYPHENYL)IMINO]-3-(2-{[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINO}ETHYL)-4-OXO-N-(4-PROPOXYPHENYL)-13-THIAZINANE-6-CARBOXAMIDE
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C29H27ClF3N5O5S |
|---|---|
Molecular Weight |
650.1 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-[2-[2-nitro-4-(trifluoromethyl)anilino]ethyl]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C29H27ClF3N5O5S/c1-2-15-43-22-10-8-20(9-11-22)35-27(40)25-17-26(39)37(28(44-25)36-21-6-4-19(30)5-7-21)14-13-34-23-12-3-18(29(31,32)33)16-24(23)38(41)42/h3-12,16,25,34H,2,13-15,17H2,1H3,(H,35,40) |
InChI Key |
GIVPMLOINZVDMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CCNC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-bromobenzamide](/img/structure/B11067161.png)

![N-{2-[5-(2-bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclopropanecarboxamide](/img/structure/B11067182.png)

![N-(2,5-difluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B11067192.png)
![1',3-dimethyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11067195.png)

![3-Methyl-1-{[3-(2-oxopyrrolidin-1-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11067205.png)
![Methyl {5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}carbamate](/img/structure/B11067212.png)
![5'-benzyl-1-(2-bromoethyl)-3'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067214.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B11067218.png)
![1,3-Dimethyl-6-{[3-(trifluoromethyl)anilino]methyl}[1,3]thiazolo[2,3-F]purine-2,4(1H,3H)-dione](/img/structure/B11067224.png)
![1-(phenylsulfonyl)-N-(2-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)prolinamide](/img/structure/B11067229.png)
